molecular formula C10H23N B12579434 1-Octanamine, 3,7-dimethyl-, (3S)- CAS No. 265981-31-5

1-Octanamine, 3,7-dimethyl-, (3S)-

Cat. No.: B12579434
CAS No.: 265981-31-5
M. Wt: 157.30 g/mol
InChI Key: PPKSYRUVTABEIE-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanamine, 3,7-dimethyl-, (3S)- typically involves the alkylation of a suitable amine precursor with a methylated octane derivative. The reaction conditions often require the use of a base to deprotonate the amine, followed by the addition of the alkyl halide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 1-Octanamine, 3,7-dimethyl-, (3S)- may involve more scalable processes such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Octanamine, 3,7-dimethyl-, (3S)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes or nitriles, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted amines .

Scientific Research Applications

1-Octanamine, 3,7-dimethyl-, (3S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Octanamine, 3,7-dimethyl-, (3S)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The stereochemistry of the molecule plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Octanamine, 3,7-dimethyl-, (3S)- is unique due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall chemical behavior. This makes it distinct from other similar compounds and valuable for specific applications where stereochemistry is crucial .

Properties

CAS No.

265981-31-5

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

(3S)-3,7-dimethyloctan-1-amine

InChI

InChI=1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3/t10-/m0/s1

InChI Key

PPKSYRUVTABEIE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCN

Canonical SMILES

CC(C)CCCC(C)CCN

Origin of Product

United States

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